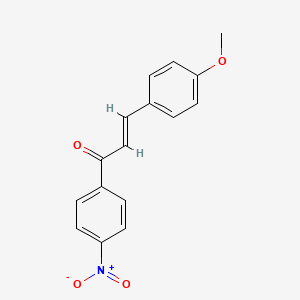

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

CAS No.: 6552-62-1

Cat. No.: VC3924860

Molecular Formula: C16H13NO4

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6552-62-1 |

|---|---|

| Molecular Formula | C16H13NO4 |

| Molecular Weight | 283.28 g/mol |

| IUPAC Name | (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H13NO4/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3/b11-4+ |

| Standard InChI Key | OEFOVQFJRDIUTL-NYYWCZLTSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

| SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one belongs to the chalcone family, characterized by a conjugated enone system (C=O–C=C). Its IUPAC name reflects the substituents: a methoxy group (-OCH₃) at the para position of one phenyl ring and a nitro group (-NO₂) at the para position of the other. The trans (E) configuration of the double bond is critical for maintaining planarity and electronic conjugation .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₄ |

| Molecular Weight | 283.28 g/mol |

| CAS Registry Number | 6552-67-6 |

| SMILES Notation | COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N+[O-] |

| InChI Key | QNALXEABHRAPKC-DHZHZOJOSA-N |

The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a push-pull electronic system, influencing reactivity and optical properties .

Synthesis and Optimization

Claisen-Schmidt Condensation

The primary synthesis route involves Claisen-Schmidt condensation between 4-nitrobenzaldehyde and 4′-methoxyacetophenone under alkaline conditions.

Reaction Scheme:

Optimization Parameters:

-

Solvent: Ethanol or methanol under reflux (70–80°C).

-

Reaction Time: 4–6 hours, monitored by TLC.

Alternative Methodologies

Microwave-assisted synthesis reduces reaction time to 15–30 minutes with comparable yields, while ionic liquid catalysts (e.g., [BMIM]OH) enhance eco-compatibility .

Physicochemical Characterization

Spectroscopic Profiles

IR Spectroscopy:

-

Strong absorption at ~1660 cm⁻¹ (C=O stretch).

-

Peaks at ~1600 cm⁻¹ (C=C aromatic) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

¹H NMR (400 MHz, CDCl₃):

-

δ 8.20–8.15 (d, 2H, nitro-phenyl H).

-

δ 7.80–7.75 (d, 1H, enone β-H, J = 15.6 Hz).

-

δ 6.95–6.85 (m, 4H, methoxy-phenyl H).

UV-Vis (Ethanol):

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water.

-

Stability: Degrades under prolonged UV exposure due to nitro group photoreactivity .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for heterocyclic syntheses, including pyrazolines and flavones, via cyclocondensation with hydrazines or thioureas .

Nonlinear Optical Materials

DFT calculations indicate a first hyperpolarizability (β₀) of 12.8 × 10⁻³⁰ esu, suggesting utility in optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume